molecular formula C18H22F4N2O7 B610689 SAR-7226 Hydrate CAS No. 1229167-48-9

SAR-7226 Hydrate

Cat. No. B610689
CAS RN: 1229167-48-9
M. Wt: 454.3746
InChI Key: COLGBICGVRKHFX-LAAATHEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SAR-7226 Hydrate is a SGLT1/2 inhibitor potentially for the treatment of type 2 diabetes.

Scientific Research Applications

Hydrazones in Antitubercular Agents

Hydrazones, a class of compounds to which SAR-7226 Hydrate likely belongs, have been extensively researched for their potential as antitubercular agents. These compounds exhibit unique structural features, such as hydrogen bonding donor and acceptor regions, making them effective in targeting tuberculosis. The review by Mathew et al. (2015) delves into the chemistry, antitubercular activity, and structure-activity relationship (SAR) of various hydrazone derivatives, highlighting their significance in medicinal chemistry (Mathew et al., 2015).

Synthetic Aperture Radar (SAR) for Seismic Cycle Research

While not directly related to this compound, the term SAR is widely used in the field of geophysics, particularly in the context of Synthetic Aperture Radar. Salvi et al. (2012) discuss how SAR data from satellite platforms have advanced our understanding of the seismic cycle, including crustal deformation and seismic hazard assessment (Salvi et al., 2012).

Pharmacological Space Mapping

The concept of structure-activity relationship (SAR) is also pivotal in pharmacology. Paolini et al. (2006) present a global mapping of pharmacological space, integrating various medicinal chemistry structure-activity relationships (SAR) data. This comprehensive mapping enables the identification of human targets for drug discovery, demonstrating the importance of SAR in the development of new pharmaceuticals (Paolini et al., 2006).

SAR by NMR in Drug Research

Shuker et al. (1996) describe an innovative method termed "SAR by NMR," used for identifying and optimizing small organic molecules as ligands for proteins. This technique is particularly useful in target-directed drug research, showcasing another aspect of SAR's role in scientific research (Shuker et al., 1996).

Gas Hydrates in Energy and Environmental Research

Koh et al. (2011) explore the fundamental understanding of gas hydrate formation and decomposition, which is critical in energy and environmental areas. Gas hydrates, including this compound, play a significant role in flow assurance in the oil and gas industry and have potential applications in fuel storage, energy resource production, and desalination of seawater (Koh et al., 2011).

properties

CAS RN

1229167-48-9

Molecular Formula

C18H22F4N2O7

Molecular Weight

454.3746

IUPAC Name

(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate

InChI

InChI=1S/C18H20F4N2O6.H2O/c1-28-9-4-2-8(3-5-9)6-10-15(18(20,21)22)23-24-16(10)30-17-14(27)13(26)12(19)11(7-25)29-17;/h2-5,11-14,17,25-27H,6-7H2,1H3,(H,23,24);1H2/t11-,12-,13+,14-,17+;/m1./s1

InChI Key

COLGBICGVRKHFX-LAAATHEYSA-N

SMILES

[H]O[H].O[C@H]([C@H]([C@H](F)[C@@H](CO)O1)O)[C@@H]1OC2=NNC(C(F)(F)F)=C2CC3=CC=C(OC)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SAR-7226 Hydrate;  SAR-7226;  SAR 7226;  SAR7226

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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